4-(Isoxazol-5-yl)phenol can be synthesized through various chemical reactions involving isoxazole precursors. It falls under the category of heterocyclic compounds, specifically within the broader classification of aromatic compounds due to the presence of a phenolic group. Its structure can be represented as a phenol ring substituted with an isoxazole moiety at the para position, which influences its chemical behavior and biological activity.
The synthesis of 4-(Isoxazol-5-yl)phenol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing environmentally sustainable practices.
The molecular structure of 4-(Isoxazol-5-yl)phenol consists of a phenolic group (C6H5OH) bonded to an isoxazole ring (C3H3N1O1). The specific arrangement includes:
This structure contributes to its chemical properties, influencing its reactivity and interactions in biological systems.
4-(Isoxazol-5-yl)phenol participates in various chemical reactions that exploit its functional groups:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(Isoxazol-5-yl)phenol largely depends on its application in biological systems. For instance:
Understanding these mechanisms allows for better design and optimization of isoxazole-based therapeutics.
The physical properties of 4-(Isoxazol-5-yl)phenol include:
Chemical properties include:
These properties are crucial for its handling in laboratory settings and potential applications.
4-(Isoxazol-5-yl)phenol has several notable applications in scientific research:
The ongoing exploration of this compound underscores its significance across various scientific disciplines, highlighting its potential for future innovations.
Isoxazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioactivity profiles and synthetic accessibility. These five-membered heterocycles, characterized by adjacent nitrogen and oxygen atoms, exhibit remarkable pharmacological diversity—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities [3] [5]. Their electron-rich aromatic structure facilitates π-π stacking and dipole-dipole interactions with biological targets, while the labile N-O bond enables strategic ring cleavage for further molecular diversification [3] [4].
Recent advances highlight isoxazoles as key components in multitargeted therapies and kinase inhibitors. For example, compound 29 (a RET kinase inhibitor featuring an isoxazole core) demonstrates nanomolar potency (IC~50~ = 1.4 nM against RET-wild type) and exceptional selectivity over related kinases like VEGFR2 [8]. Similarly, modifications of natural products with isoxazole moieties—such as hydnocarpin derivatives—have enhanced cytotoxicity against cancer cell lines by 18–60-fold compared to parent compounds [4]. The structural plasticity of isoxazoles supports rational drug design through regioselective functionalization, enabling optimization of pharmacokinetic properties like bioavailability and metabolic stability [5].
Table 1: Bioactive Isoxazole Derivatives in Drug Discovery
Compound | Biological Target | Activity | Reference |
---|---|---|---|
Valdecoxib | COX-2 | Anti-inflammatory | [3] |
Sulfisoxazole | Dihydropteroate synthase | Antibacterial | [3] |
Compound 29 | RET kinase | Anticancer (IC~50~ = 1.4 nM) | [8] |
Hydnocarpin-isoxazole hybrid | A375 melanoma cells | Cytotoxicity (IC~50~ = 0.76 µM, 48 h) | [4] |
4-(Isoxazol-5-yl)phenol (CAS# 502658-76-6) features a unique hybrid architecture where the isoxazole ring is conjugated to a phenolic hydroxyl group via a para-substituted phenyl spacer. This arrangement confers distinct electronic and steric properties critical for bioactivity:
Oc1ccc(cc1)c1ccno1
[1] [6]. The planar structure facilitates DNA intercalation or enzyme binding, while the phenol moiety enables hydrogen bonding and phase II metabolism (e.g., glucuronidation). Structural modifications at the phenol ring significantly modulate activity. Bromination at C-5 yields 5-bromo-2-(isoxazol-5-yl)phenol (Sigma-Aldrich #JRD0840), which enhances anticancer activity in in vitro models [7]. Similarly, 4-chloro-2-(isoxazol-5-yl)phenol (CAS# 86176-56-9) exhibits altered physicochemical properties (mp 200–204°C; predicted logP 2.8) due to the chloro group’s electronegativity [10].
Table 2: Structural Variants of 4-(Isoxazol-5-yl)phenol
Derivative | CAS Number | Molecular Formula | Key Properties | Source |
---|---|---|---|---|
4-(Isoxazol-5-yl)phenol | 502658-76-6 | C~9~H~7~NO~2~ | MW: 161.16; Phenol pK~a~ ~8.3 | [1] [6] |
5-Bromo-2-(isoxazol-5-yl)phenol | - | C~9~H~6~BrNO~2~ | Solid; Acute oral toxicity Cat 4 | [7] |
4-Chloro-2-(isoxazol-5-yl)phenol | 86176-56-9 | C~9~H~6~ClNO~2~ | mp 200–204°C; WGK 3 | [10] |
Isoxazole pharmacology originated with early synthetic antimicrobials like sulfisoxazole (introduced 1961), which exploited the heterocycle’s metabolic stability and target affinity [3]. The 1990s marked a paradigm shift with COX-2 inhibitors such as valdecoxib, where the isoxazole served as a bioisostere for carboxylic acids, improving membrane permeability [3] [8].
Recent innovations focus on hybridizing isoxazoles with natural product scaffolds:
Table 3: Milestones in Isoxazole-Based Drug Development
Era | Key Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1960s | Sulfisoxazole | Antibacterial | Isoxazole as sulfonamide synergist |
1990s–2000s | Valdecoxib | Anti-inflammatory | Isoxazole as COX-2 pharmacophore |
2010s | RET inhibitor 29 | Anticancer | Isoxazole as kinase-binding motif |
2020s | MA- and CA4-isoxazoles | Targeted cancer therapy | Natural product/isoxazole hybrids |
Contemporary research leverages green synthesis (e.g., catalyst-free cycloadditions) to access novel 4-(isoxazol-5-yl)phenol derivatives [5]. These efforts highlight the scaffold’s enduring relevance in addressing unmet medical needs through rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: